N-(cyanomethyl)glycine (CAS 74784-64-8) is a bifunctional aliphatic nitrile and secondary amine that serves as a highly versatile building block in both industrial process chemistry and advanced peptidomimetic synthesis. Structurally defined as the N-cyanomethyl derivative of glycine, this compound features both a carboxylic acid moiety and a terminal nitrile group, granting it dual reactivity profiles. In procurement contexts, it is primarily sourced as a critical unsymmetrical intermediate for the bulk synthesis of iminodiacetic acid (IDA)—a key precursor to the herbicide glyphosate—and as a specialized monomer for solid-phase peptide synthesis (SPPS). Its baseline value lies in its ability to introduce a reactive cyanomethyl pendant group without requiring multi-step post-synthetic modifications, making it an essential raw material for scale-up manufacturing and targeted drug discovery [1].
Substituting N-(cyanomethyl)glycine with generic aliphatic amino acids, such as unsubstituted glycine or N-methylglycine (sarcosine), fundamentally fails in applications requiring orthogonal reactivity or specific electronic tuning. In peptidomimetic design, generic N-alkyl glycines lack the terminal nitrile required for [3+2]-cycloaddition, rendering them incapable of direct conversion into tetrazole-bearing foldamers without complex, low-yield backbone derivatization. Furthermore, in industrial agrochemical synthesis, utilizing alternative symmetric intermediates like N-(2-hydroxyethyl)glycine forces manufacturers to employ high-temperature, copper-catalyzed dehydrogenation steps to achieve the final iminodiacetic acid product. Procuring the exact N-cyanomethylglycine scaffold bypasses these bottlenecks, offering direct nitrile reactivity and enabling single-step, catalyst-free hydrolysis pathways that generic analogs cannot support [1].
In the development of structurally diverse peptoids, incorporating tetrazole functional groups is critical for metal recognition and orthogonal bioconjugation. Using N-(cyanomethyl)glycine (often as a protected methyl ester) provides a reactive nitrile pendant group that undergoes direct [3+2]-cycloaddition (click reaction) with azides. In contrast, standard N-alkylated glycines (e.g., N-methylglycine) lack this orthogonal reactivity, requiring complex post-synthetic backbone modifications. The cyanomethyl scaffold enables direct, high-yield solid-phase assembly of tetrazole-containing peptoids [1].
| Evidence Dimension | Suitability for direct solid-phase [3+2]-cycloaddition (tetrazole formation) |
| Target Compound Data | Enables direct, on-resin or monomer-level azide-nitrile click cycloaddition |
| Comparator Or Baseline | N-methylglycine (sarcosine) or standard aliphatic amino acids |
| Quantified Difference | 100% orthogonal reactivity for tetrazole formation vs. 0% for standard N-alkyl glycines under identical cycloaddition conditions |
| Conditions | Solid-phase peptide synthesis (SPPS) using azide nucleophiles for post-synthetic modification |
Procurement of N-(cyanomethyl)glycine allows peptide chemists to directly synthesize tetrazole-bearing foldamers without multi-step backbone derivatization.
Iminodiacetic acid (IDA) is a high-volume precursor for agrochemicals such as glyphosate. Synthesizing IDA via the N-cyanomethylglycine intermediate requires only a single-step alkaline hydrolysis. In contrast, utilizing the alternative N-(2-hydroxyethyl)glycine intermediate requires a two-step process involving both hydrolysis and a high-temperature, copper-catalyzed dehydrogenation step. By procuring or generating N-cyanomethylglycine, manufacturers eliminate the need for heavy-metal catalysts and complex dehydrogenation reactor setups, streamlining the bulk synthesis of IDA [1].
| Evidence Dimension | Number of synthetic steps and catalyst requirements to yield IDA |
| Target Compound Data | Single-step alkaline hydrolysis (no heavy-metal catalyst required) |
| Comparator Or Baseline | N-(2-hydroxyethyl)glycine (requires hydrolysis + copper-catalyzed dehydrogenation) |
| Quantified Difference | Elimination of 1 reaction step and 100% reduction in heavy-metal (copper) catalyst dependency for the final conversion |
| Conditions | Industrial-scale conversion of monoethanolamine/glycine substrates to iminodiacetic acid |
Eliminating the copper-catalyzed dehydrogenation step significantly lowers catalyst procurement costs and simplifies waste remediation in agrochemical manufacturing.
When designing N-substituted ascorbic acid analogs (e.g., 3,4-dihydroxy-2(5H)-pyrrol-2-ones), the electronic nature of the N-substituent strictly governs the oxidation potential and radical scavenging activity of the conjugated ene-diol core. Incorporating N-cyanomethylglycine introduces a strong electron-withdrawing cyanomethyl group. This contrasts sharply with analogs derived from N-ethylglycine, which donate electrons. The distinct electron-withdrawing nature of the cyanomethyl scaffold alters the electron density of the five-membered ring, providing a precise synthetic dial to tune the stability and radical-scavenging kinetics of the resulting antioxidant compounds [1].
| Evidence Dimension | Electronic influence on the conjugated ene-diol active site |
| Target Compound Data | Induces a strong electron-withdrawing effect via the nitrile group |
| Comparator Or Baseline | N-ethylglycine (induces an electron-donating effect) |
| Quantified Difference | Complete reversal of inductive electronic effects (withdrawing vs. donating) at the heterocyclic nitrogen, directly modulating radical scavenging activity |
| Conditions | Synthesis and evaluation of N-substituted 3,4-dihydroxy-2(5H)-pyrrol-2-one antioxidant analogs |
Provides medicinal chemists with a specific building block to fine-tune the lipophilicity and redox potential of novel antioxidant therapeutics.
Driven by its orthogonal nitrile reactivity, N-(cyanomethyl)glycine is the optimal monomeric building block for synthesizing cyclic peptoids with (1H-tetrazol-5-yl)methyl pendant groups. This application is highly relevant for R&D teams developing novel peptidomimetics for metal recognition or targeted bioconjugation, where direct on-resin click chemistry is preferred over multi-step liquid-phase derivatization [1].
In industrial process chemistry, N-cyanomethylglycine is utilized as a highly efficient, unsymmetrical intermediate for the production of iminodiacetic acid. Its use allows agrochemical manufacturers to streamline the synthesis of glyphosate precursors by relying on a single-step alkaline hydrolysis, completely bypassing the heavy-metal dehydrogenation steps required by alternative ethanolamine-derived intermediates [2].
For medicinal chemistry programs focused on oxidative stress, N-(cyanomethyl)glycine serves as a critical precursor for synthesizing N-substituted 3,4-dihydroxy-2(5H)-pyrrol-2-ones. Its incorporation provides a precise electron-withdrawing effect that modulates the redox potential of the ene-diol core, enabling the fine-tuning of radical scavenging kinetics in novel ascorbic acid analogs [3].